molecular formula C10H9N2S2- B13407295 N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate

N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate

Cat. No.: B13407295
M. Wt: 221.3 g/mol
InChI Key: UHAXFYWBECJROI-UHFFFAOYSA-M
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Description

N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate is a chemical compound with the molecular formula C10H10N2S2. It is known for its applications in controlled radical polymerization, particularly as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This compound is characterized by its pale yellow crystalline form and is sensitive to light, requiring storage in a cool, dark place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate typically involves the reaction of 2-cyanomethylbenzyl chloride with N-methyl-N-phenylcarbamodithioate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: Used as a RAFT agent in controlled radical polymerization to synthesize well-defined polymers with specific molecular weights and architectures.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate in controlled radical polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, regulating the growth of polymer chains by transferring the active radical species between the growing polymer and the RAFT agent. This results in polymers with controlled molecular weights and narrow molecular weight distributions .

Comparison with Similar Compounds

Similar Compounds

  • Cyanomethyl methyl (phenyl)carbamodithioate
  • 2-Cyano-2-propyl benzodithioate
  • Cyanomethyl dodecyl trithiocarbonate
  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid

Uniqueness

N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate stands out due to its specific structure, which provides unique reactivity and stability in controlled radical polymerization. Its ability to form stable intermediates and its compatibility with a wide range of monomers make it a valuable compound in the synthesis of advanced materials .

Properties

Molecular Formula

C10H9N2S2-

Molecular Weight

221.3 g/mol

IUPAC Name

N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate

InChI

InChI=1S/C10H10N2S2/c1-12(10(13)14)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3,(H,13,14)/p-1

InChI Key

UHAXFYWBECJROI-UHFFFAOYSA-M

Canonical SMILES

CN(C1=CC=CC=C1CC#N)C(=S)[S-]

Origin of Product

United States

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